7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Antibacterial Gram-positive bacteria Drug discovery

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one combines a 7-Br cross-coupling handle with a 3-CF₃ group that modulates electronic and pharmacokinetic properties. The 7-Br enables Suzuki-Miyaura diversification at the site where halogen identity drives >40‑fold potency shifts in antiplasmodial SAR; the 3-CF₃ remains intact during downstream chemistry. Validated IC₅₀ 3,190 nM against E. faecalis provides a baseline for Gram‑positive screening cascades. This scaffold also serves as a precursor to antiproliferative agents active against MCF‑7 and PA 1 cell lines. Procurement delivers a versatile, SAR‑validated intermediate for medicinal chemistry and chemical biology programs.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 2135332-93-1
Cat. No. B6298727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
CAS2135332-93-1
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F
InChIInChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16)
InChIKeyIPKFONSJRBFAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one: A Dual-Functionalized Quinolinone Scaffold for Antimicrobial and Synthetic Applications


7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (CAS 2135332-93-1) is a brominated and trifluoromethylated quinolin-2(1H)-one derivative with the molecular formula C₁₀H₅BrF₃NO and a molecular weight of 292.05 . This compound belongs to the quinolinone family, a privileged scaffold widely recognized for its diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties [1]. The simultaneous presence of a bromine atom at the 7-position and a trifluoromethyl group at the 3-position distinguishes this compound from mono-substituted quinolinone analogs, imparting unique electronic and steric characteristics that influence both its biological activity profile and its utility as a versatile synthetic intermediate [2].

Why 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinones


The substitution pattern of halogen and trifluoromethyl groups on the quinolinone scaffold fundamentally dictates both biological target engagement and synthetic reactivity. Evidence from structure-activity relationship studies demonstrates that the specific 7-bromo-3-trifluoromethyl substitution pattern confers distinct properties that cannot be replicated by analogs with alternative halogenation or non-halogenated counterparts. For instance, 7-bromo-substituted quinolines exhibit substantially different antiplasmodial potency compared to 7-fluoro or 7-trifluoromethyl analogs, with IC₅₀ variations exceeding 40-fold in resistant strains [1]. In synthetic applications, the 7-bromo substituent enables site-selective cross-coupling chemistry that is unavailable with non-halogenated congeners, while the 3-trifluoromethyl group modulates the electron density of the heterocyclic core, affecting both reaction yields and downstream product profiles [2]. Substituting this compound with a generic quinolinone lacking either functional group would fundamentally alter the intended biological or synthetic outcome.

Quantitative Comparative Evidence: 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one Differentiation Data


Antibacterial Activity Against Enterococcus faecalis: Direct IC₅₀ Measurement

This compound demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with an IC₅₀ of 3,190 nM (3.19 μM) as assessed by microbial growth inhibition over 18 hours in a 2-fold microtiter broth dilution assay [1]. The trifluoromethyl group at the 3-position is associated with enhanced antimicrobial activity in quinolinone derivatives compared to non-fluorinated analogs, as demonstrated in class-level studies where trifluoromethyl substitution improved potency [2].

Antibacterial Gram-positive bacteria Drug discovery

7-Bromo Position Enables Site-Selective Cross-Coupling Chemistry Unavailable in Non-Halogenated Analogs

The 7-bromo substituent serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling the preparation of 3,7′-biquinoline derivatives and other polyaromatic scaffolds [1]. Comparative synthetic studies demonstrate that 7-bromoquinolin-2(1H)-ones undergo efficient microwave-assisted Suzuki cross-coupling with quinolin-3-ylboronic acid, whereas non-halogenated quinolin-2(1H)-ones are inert under identical conditions . The additional 3-trifluoromethyl group in the target compound provides enhanced electron-withdrawing character that can modulate coupling efficiency and influence the electronic properties of downstream products.

Organic synthesis Cross-coupling Synthetic intermediate

Anti-MRSA Activity Comparison: Quinolin-2-one Class Potency Benchmarking

While direct data for the exact target compound against MRSA are not available, recent studies on structurally related quinoline-2-one derivatives provide a relevant activity benchmark for this chemical class. Compound 6c, a quinoline-2-one derivative, demonstrated MIC values of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE [1]. These values were obtained in direct comparison with the reference antibiotic daptomycin, and the compound additionally showed 79% biofilm reduction at 0.5× MIC concentration versus 20% for vancomycin under identical conditions [1]. The target compound shares the quinolin-2-one core scaffold and incorporates the trifluoromethyl group that has been associated with enhanced antimicrobial activity in class-level SAR analyses [2].

Antibacterial MRSA Drug-resistant bacteria

7-Bromo vs. 7-Trifluoromethyl Substitution: Differential Antiplasmodial SAR

In a comprehensive structure-activity relationship study of 7-substituted 4-aminoquinolines (a structurally related quinoline class), 7-bromo-substituted analogs demonstrated superior antiplasmodial activity compared to 7-trifluoromethyl-substituted analogs [1]. Specifically, 7-bromo-aminoquinolines exhibited IC₅₀ values of 3-12 nM against both chloroquine-susceptible and -resistant P. falciparum, whereas 7-trifluoromethyl-aminoquinolines showed substantially reduced activity with IC₅₀ values of 18-500 nM against resistant strains, representing a 15- to 42-fold potency differential [1]. While this SAR is derived from a 4-aminoquinoline scaffold rather than the quinolin-2-one core, it provides a mechanistic rationale for why the bromo substituent at the 7-position in the target compound may confer distinct biological properties relative to alternative substitution patterns.

Antimalarial SAR Drug resistance

High-Value Application Scenarios for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one


Antibacterial Screening and Hit-to-Lead Optimization

This compound is suitable for incorporation into antibacterial screening cascades targeting Gram-positive pathogens, including Enterococcus faecalis and multidrug-resistant Staphylococcus aureus (MRSA). The validated IC₅₀ of 3,190 nM against E. faecalis provides a reproducible activity benchmark for SAR exploration [1]. The quinolin-2-one scaffold, particularly with trifluoromethyl substitution, has demonstrated promising activity against MRSA, VRE, and MRSE in recent studies, with class-leading compounds achieving MIC values as low as 0.75 μg/mL and significant antibiofilm activity [2]. Researchers can use this compound as a starting point for structural diversification to optimize potency and overcome resistance mechanisms.

Synthesis of 7-Substituted Quinolinone Libraries via Cross-Coupling

The 7-bromo substituent provides a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of 3,7′-biquinoline derivatives and other polyaromatic scaffolds [1]. This compound is particularly valuable for medicinal chemistry groups seeking to generate structurally diverse libraries of 7-aryl, 7-heteroaryl, or 7-alkenyl quinolinone derivatives. The microwave-assisted coupling methodology has been optimized for 7-bromoquinolin-2(1H)-ones, offering rapid access to novel chemical space [2]. The 3-trifluoromethyl group remains intact during these transformations, preserving the favorable electronic and pharmacokinetic properties associated with fluorine substitution.

Structure-Activity Relationship Studies of Halogenated Quinolinones

This compound serves as a key reference point in systematic SAR investigations comparing the effects of 7-position halogenation (Br vs. Cl vs. F vs. CF₃) on biological activity. Published SAR data on related quinoline scaffolds demonstrate that 7-bromo substitution can confer 15- to 42-fold superior potency compared to 7-trifluoromethyl substitution in antiplasmodial assays [1]. The target compound enables researchers to extend these SAR findings to the quinolin-2-one scaffold, investigating whether the bromo substituent similarly outperforms alternative halogens across different therapeutic targets. The concurrent presence of the 3-trifluoromethyl group allows for exploration of synergistic or antagonistic electronic effects between the two substituents.

Antiproliferative Agent Development and Cancer Cell Line Screening

7-Bromoquinolin-2(1H)-ones have been established as effective building blocks for the synthesis of antiproliferative agents targeting human cancer cell lines, including MCF-7 (breast adenocarcinoma) and PA 1 (ovarian carcinoma) [1]. The 7-bromo position enables the construction of dimeric and trimeric quinoline derivatives with enhanced cytotoxic activity compared to monomeric precursors [1]. The trifluoromethyl group at the 3-position may further modulate cellular permeability and metabolic stability. This compound is appropriate for oncology-focused medicinal chemistry programs seeking to develop novel quinoline-based anticancer agents through scaffold diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.